molecular formula C16H17NO4 B5883268 N-(3,4-dimethoxyphenyl)-3-methoxybenzamide

N-(3,4-dimethoxyphenyl)-3-methoxybenzamide

Cat. No.: B5883268
M. Wt: 287.31 g/mol
InChI Key: GOIXDKHAXLLIMV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-methoxybenzamide typically involves the reaction of 3,4-dimethoxyaniline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

3,4-dimethoxyaniline+3-methoxybenzoyl chlorideThis compound\text{3,4-dimethoxyaniline} + \text{3-methoxybenzoyl chloride} \rightarrow \text{this compound} 3,4-dimethoxyaniline+3-methoxybenzoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and intermediates. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl rings enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.

    3,4-Dimethoxyphenylacetonitrile: Another compound with methoxy groups, used as an intermediate in organic synthesis.

    3,4-Dimethoxyphenylpropanoic acid: A related compound with a propanoic acid group instead of a benzamide group.

Uniqueness: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide is unique due to the presence of both methoxy groups and a benzamide moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(9-13)16(18)17-12-7-8-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIXDKHAXLLIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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